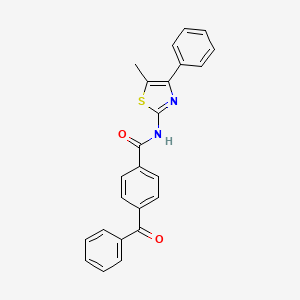

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoyl group attached to a thiazole ring, which is further substituted with a phenyl group and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence the action of this compound

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

The synthesis of 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature conditions, followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst . Another approach involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and an excess amount of iodine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used

Aplicaciones Científicas De Investigación

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Industry: The compound is used in the development of new materials with specific chemical properties.

Comparación Con Compuestos Similares

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can be compared with other similar compounds, such as:

Benzamides: These include compounds like ethenzamide and salicylamide, which are used as analgesics.

Thiazole derivatives: Compounds like 2-methyl-4-(4-methyl-2-4-(trifluoromethyl)phenyl-5-thiazolyl) are known for their diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzamides, characterized by its unique thiazole and benzamide moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring and a benzamide group, which contribute to its biological properties. The synthesis typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine in dichloromethane. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Thiazole Ring | Provides antimicrobial and anticancer properties |

| Benzamide Moiety | Enhances solubility and bioactivity |

| Substituents | Methyl and phenyl groups influence activity |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various pathogens, making it a potential candidate for developing new antibacterial agents .

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells. The presence of electron-donating groups in its structure enhances its activity against these cell lines .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Its mechanism may involve inhibiting specific pathways associated with inflammation.

Neuroprotective Activity

Emerging research suggests potential neuroprotective effects, indicating that this compound could be beneficial in conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics used in clinical settings .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound demonstrated an IC50 value of approximately 10 µM against A431 skin cancer cells. This level of potency indicates potential for further development as an anticancer therapeutic agent .

Propiedades

IUPAC Name |

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S/c1-16-21(17-8-4-2-5-9-17)25-24(29-16)26-23(28)20-14-12-19(13-15-20)22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLDZZRLLKVQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.